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Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 1,8-
dibromooctane, a versatile a,w-dihaloalkane. This document delves into the conformational
landscape, vibrational properties, and reactivity of 1,8-dibromooctane, presenting key data in
a structured format to facilitate understanding and application in research and development.

Molecular Properties and Structure

1,8-Dibromooctane is a linear-chain hydrocarbon substituted with bromine atoms at its
terminal positions. Its fundamental properties are summarized in Table 1.
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Property Value

Molecular Formula CsH1eBr2

Molecular Weight 272.02 g/mol

CAS Number 4549-32-0

Appearance Colorless to pale yellow liquid
Boiling Point 270-272 °C

Melting Point 15-16 °C

Density 1.477 g/mL at 25 °C
Refractive Index 1.498 (at 20°C)

Conformational Analysis and Vibrational
Spectroscopy

The flexibility of the octane chain in 1,8-dibromooctane allows for the existence of multiple
conformational isomers. Theoretical studies, particularly normal coordinate analysis, have been
instrumental in understanding the vibrational spectra of these conformers.

A key theoretical investigation into the conformational landscape of 1,8-dibromooctane has
identified four most probable conformations in the liquid phase, characterized by their
symmetry point groups: Czh, Ci, C2, and Ci.[1] A detailed vibrational analysis was performed for
these conformers using a refined force field.[1]

Experimental Protocol: Normal Coordinate Analysis

The following outlines a typical experimental protocol for the normal coordinate analysis of 1,8-
dibromooctane, based on the methodologies described in related studies.

Obijective: To calculate the vibrational frequencies and potential energy distribution (PED) for
the stable conformers of 1,8-dibromooctane to aid in the assignment of experimental infrared
(IR) and Raman spectra.

Methodology:
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o Conformer Generation: The initial geometries of the plausible conformers of 1,8-
dibromooctane (C:zh, Ci, Cz, and Ci) are generated using molecular modeling software.

e Quantum Chemical Calculations: The geometry of each conformer is optimized, and the
harmonic vibrational frequencies are calculated using a suitable level of theory, such as
Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).

o Force Field Refinement: The calculated force field is then refined by fitting the computed
vibrational frequencies to the experimentally observed frequencies from IR and Raman
spectroscopy. This is often achieved using specialized software like the MOLVIB program.[1]
The force field from similar, smaller bromo-alkanes can be used as a starting point for the
refinement.

» Normal Coordinate Analysis: Using the refined force field, a normal coordinate analysis is
performed to obtain the final calculated vibrational frequencies and the Potential Energy
Distribution (PED). The PED provides a detailed description of the contribution of each
internal coordinate (e.g., bond stretching, angle bending) to each vibrational mode.

o Spectral Assignment: The calculated frequencies and PEDs are used to make unambiguous
assignments of the vibrational bands observed in the experimental IR and Raman spectra.

Reactivity: A Tale of Two Pathways

The terminal bromine atoms in 1,8-dibromooctane dictate its primary reaction pathways,
which are dominated by nucleophilic substitution. A crucial aspect of its reactivity is the
competition between intramolecular and intermolecular reactions.

Intramolecular Cyclization vs. Intermolecular
Polymerization

Under appropriate conditions, 1,8-dibromooctane can undergo an intramolecular Sn2 reaction
to form the eight-membered ring, cyclooctane. However, it can also react with other molecules
of 1,8-dibromooctane or other nucleophiles in an intermolecular fashion, leading to the
formation of polymers.

The logical relationship governing the reaction outcome is primarily the concentration of the
reactants. High dilution conditions favor the intramolecular pathway, as the probability of one
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end of the molecule reacting with its other end is higher than encountering another molecule.
Conversely, high concentrations promote intermolecular reactions, leading to polymerization.

Intramolecular Cyclization Cyclooctane

High Dilution

1,8-Dibromooctane

High Concentration

Intermolecular Polymerization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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